molecular formula C13H18O2 B7860385 3-(Cyclohexylmethoxy)phenol

3-(Cyclohexylmethoxy)phenol

Cat. No.: B7860385
M. Wt: 206.28 g/mol
InChI Key: DCYNODNBKKTXMG-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)phenol is a phenolic compound featuring a cyclohexylmethoxy ether group. This structure is of significant interest in organic chemistry and medicinal research, particularly for the synthesis of more complex molecules. Compounds with similar structural motifs, such as chalcone derivatives containing a cyclohexylmethoxy group, have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin production . This suggests potential research applications for this compound in the study of skin hyperpigmentation disorders and as a scaffold for developing new anti-melanogenic agents . Furthermore, phenolic ethers derived from natural products like scopoletin have demonstrated enhanced biological activities, including pronounced acaricidal (mite-killing) effects, after structural modification at the hydroxy position . This highlights the value of such ether derivatives in agricultural and pharmacological research aimed at developing new active ingredients. The compound serves as a versatile building block in chemical synthesis and a candidate for quantitative structure-activity relationship (QSAR) studies to optimize desired biological properties . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-(cyclohexylmethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h4,7-9,11,14H,1-3,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYNODNBKKTXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via activation of the phenolic oxygen by PPh₃, followed by nucleophilic displacement by the cyclohexylmethanol oxygen. DEAD serves as a redox agent, facilitating the oxidation of PPh₃ to triphenylphosphine oxide while reducing itself to a hydrazine derivative.

Experimental Protocol

  • Starting Materials : 3-Hydroxyacetophenone (13.8 g, 112.8 mmol), cyclohexylmethanol (5 g, 44.1 mmol).

  • Reagents : DEAD (10.4 g, 52.9 mmol), PPh₃ (14.1 g, 53.8 mmol).

  • Conditions : Anhydrous THF (150 mL), 0°C to room temperature, overnight stirring.

  • Workup : Concentration under reduced pressure, purification via flash chromatography (0–20% EtOAc/hexanes).

  • Yield : 67% (6.9 g).

Advantages and Limitations

  • Advantages : High regioselectivity, mild temperatures, and compatibility with acid-sensitive substrates.

  • Limitations : Costly reagents (DEAD, PPh₃), stoichiometric byproduct (triphenylphosphine oxide).

Williamson Ether Synthesis: Base-Mediated Alkylation

The Williamson method remains the most scalable approach for phenolic ether synthesis, utilizing a base to deprotonate the phenol and an alkyl halide for nucleophilic substitution. For this compound, 3-hydroxyphenol reacts with cyclohexylmethyl bromide in the presence of potassium carbonate (K₂CO₃).

Reaction Mechanism

The base (K₂CO₃) deprotonates the phenolic hydroxyl, generating a phenoxide ion that attacks the electrophilic carbon in cyclohexylmethyl bromide. The reaction proceeds via an SN2 mechanism, displacing bromide.

Experimental Protocol

  • Starting Materials : 3-Hydroxyphenol (10.0 g, 90.1 mmol), cyclohexylmethyl bromide (12.3 g, 90.1 mmol).

  • Reagents : K₂CO₃ (18.6 g, 135.2 mmol).

  • Conditions : Acetone (150 mL), reflux (56°C), 12 hours.

  • Workup : Filtration, extraction with EtOAc (2 × 100 mL), drying (MgSO₄), and column chromatography (50% EtOAc/hexanes).

  • Yield : 63–67%.

Optimization Strategies

  • Microwave Assistance : Substituting conventional heating with microwave irradiation reduces reaction time from hours to minutes (e.g., 50 minutes at 150°C).

  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates but complicate purification.

NaH/DMSO-Mediated Alkylation: High-Temperature Etherification

Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) provides a strongly basic environment for ether synthesis, suitable for sterically hindered phenols. This method was employed to synthesize derivatives of this compound with moderate yields.

Reaction Mechanism

NaH deprotonates the phenol to form a phenoxide ion, which reacts with cyclohexylmethyl bromide. DMSO acts as a polar aprotic solvent, stabilizing the transition state.

Experimental Protocol

  • Starting Materials : 3-Hydroxyphenol (7.0 g, 63.1 mmol), cyclohexylmethyl bromide (8.6 g, 63.1 mmol).

  • Reagents : NaH (60% dispersion, 3.0 g, 75.7 mmol).

  • Conditions : DMSO (50 mL), 90°C, 48 hours.

  • Workup : Quenching with NH₄Cl, extraction with EtOAc, and silica gel chromatography (20% EtOAc/hexanes).

  • Yield : 19–22%.

Challenges

  • Side Reactions : Prolonged heating promotes elimination or over-alkylation.

  • Safety Concerns : Exothermic reaction with NaH requires careful temperature control.

Comparative Analysis of Methods

Parameter Mitsunobu Reaction Williamson Synthesis NaH/DMSO Method
Yield 67%63–67%19–22%
Reaction Time 12–24 hours12 hours48 hours
Cost High (DEAD/PPh₃)Moderate (K₂CO₃)Low (NaH)
Scalability LimitedHighModerate
Byproducts Triphenylphosphine oxideKBrH₂ gas

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexylmethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form cyclohexylmethoxybenzene using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid, sulfuric acid

Major Products Formed:

    Oxidation: Quinones

    Reduction: Cyclohexylmethoxybenzene

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

3-(Cyclohexylmethoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may contribute to its biological activities. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences, physical properties, and biological activities of 3-(cyclohexylmethoxy)phenol and analogous compounds:

Compound Name Substituent Position Functional Groups Molecular Weight (g/mol) Solubility (Predicted) Key Applications/Activities
This compound 3 -OH, -OCH₂C₆H₁₁ 206.28 Low (lipophilic) Visual cycle inhibition
4-Cyclohexylphenol 4 -OH, -C₆H₁₁ 176.25 Very low Industrial applications
3-Nitrophenol 3 -OH, -NO₂ 139.11 Moderate Chemical intermediate
3-[3-(Phenalkylamino)cyclohexyl]phenol 3 (cyclohexyl) -OH, -NH-(phenalkyl) ~350 (varies) Moderate Ligand-receptor interactions
6-(Cyclohexylmethoxy)-9H-purine derivatives Variable -OCH₂C₆H₁₁, purine core ~450 (varies) Low NAMPT inhibition (anticancer)

Key Observations :

  • Substituent Position: The 3-position substitution in this compound contrasts with 4-cyclohexylphenol’s para-substitution, altering steric and electronic properties.
  • Functional Groups : The cyclohexylmethoxy group enhances lipophilicity compared to smaller groups (e.g., methoxy or nitro), impacting membrane permeability and bioavailability.
  • Biological Activity: The cyclohexylmethoxy group in this compound contributes to its role in visual cycle modulation, as seen in retinal studies .

Biological Activity

3-(Cyclohexylmethoxy)phenol is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that summarize its effects.

IUPAC Name: this compound
Molecular Weight: 206.28 g/mol
Molecular Formula: C13H18O2
InChI Key: VVXBPOURZLUPPL-UHFFFAOYSA-N

The compound features a phenolic hydroxyl group and a cyclohexylmethoxy substituent, which contribute to its reactivity and biological activity. The presence of the hydroxyl group allows for potential antioxidant properties, while the cyclohexyl group may influence lipophilicity and membrane permeability.

This compound exhibits several mechanisms through which it exerts biological effects:

  • Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting their catalytic functions.
  • Antimicrobial Effects: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant activity. A study demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in vitro. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, revealing a notable inhibition of growth. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest potential applications in developing antimicrobial agents or preservatives.

Case Studies

  • Antioxidant Efficacy in Cellular Models:
    A study evaluated the protective effects of this compound on human fibroblast cells exposed to oxidative stress. Results indicated a significant reduction in cell death and lipid peroxidation levels when treated with the compound compared to untreated controls.
  • Microbial Inhibition:
    Research conducted on foodborne pathogens demonstrated that incorporating this compound into food matrices could reduce microbial load significantly, suggesting its potential as a natural preservative.

Q & A

Q. What are the established synthetic routes for 3-(cyclohexylmethoxy)phenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the cyclohexylmethoxy group to a phenolic precursor. For example, details a multi-step approach:
  • Step 1 : Alkylation of 3-hydroxybenzenethiol with (bromomethyl)cyclohexane in DMF using Cs₂CO₃ as a base (yield: 85%) .
  • Step 2 : Deprotection of intermediates using TFA and Et₃SiH to yield the free phenol .
  • Critical Factors : Solvent choice (e.g., DMF for nucleophilic substitution), base strength (Cs₂CO₃ vs. K₂CO₃), and temperature control to minimize side reactions.
  • Yield Optimization : Chromatographic purification (silica gel, EtOAc/hexanes gradients) is essential for isolating stereoisomers and removing byproducts .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Key signals include the cyclohexyl methoxy proton (δ ~3.7–4.3 ppm, d, J = 6–7 Hz) and aromatic protons (δ ~6.7–7.2 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
  • Chromatographic Purity : HPLC with UV detection (λ ~280 nm) ensures ≥95% purity, critical for biological assays .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect ligand-receptor binding dynamics?

  • Methodological Answer :
  • In Silico Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs). highlights that axial vs. equatorial cyclohexyl substituents alter binding free energy (ΔG) by 1.5–2.0 kcal/mol, impacting affinity .
  • Experimental Validation :
  • SPR (Surface Plasmon Resonance) : Measure kinetic parameters (kₐ/kd) for stereoisomers.
  • Functional Assays : Compare EC₅₀ values in cell-based models (e.g., cAMP inhibition for cannabinoid receptor analogs) .

Q. What strategies mitigate solubility challenges of this compound in aqueous assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/water mixtures (≤1% DMSO) to maintain compound stability while avoiding aggregation .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) transiently to enhance solubility, later cleaved enzymatically .
  • Micellar Encapsulation : Employ surfactants like Tween-80 at 0.01–0.1% w/v to stabilize hydrophobic compounds .

Q. How can computational methods predict the oxidative stability of this compound under physiological conditions?

  • Methodological Answer :
  • DFT Calculations : Calculate bond dissociation energies (BDEs) for the phenolic O-H bond. Lower BDE (<85 kcal/mol) indicates higher susceptibility to radical-mediated oxidation .
  • Kinetic Modeling : Use rate constants (k) from for reactions with hydroxyl radicals (⋅OH) to estimate half-life in biological matrices .

Critical Analysis of Contradictions

  • Stereochemical vs. Biological Activity : reports conflicting bioactivity trends for diastereomers, suggesting receptor-specific stereoselectivity. Researchers must validate each target system empirically .
  • Solubility vs. Bioavailability : While co-solvents improve solubility (), they may artifactually inflate in vitro activity. Parallel assays in serum-containing media are recommended .

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